PROTAC_ERRalpha -

PROTAC_ERRalpha

Catalog Number: EVT-1535433
CAS Number:
Molecular Formula: C46H47F3N6O9S2
Molecular Weight: 949.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PROTAC_ERRalpha is a proteolysis targeting chimeras (PROTAC) which provides broad tissue distribution and knockdown of the targeted ERRalpha protein in tumor xenografts.
Synthesis Analysis

Methods: The synthesis of PROTAC_ERRalpha typically involves solid-phase synthesis techniques, which allow for efficient and high-throughput production of various PROTACs. This method enables the rapid assembly of different ligand combinations tailored to specific targets. The general process includes:

  1. Preparation of Solid Support: A resin is functionalized to attach the first ligand.
  2. Coupling Reactions: The first ligand is covalently attached to the resin through a linker.
  3. Linker Attachment: A suitable linker is introduced to connect the two ligands.
  4. Second Ligand Coupling: The second ligand is attached to the linker.
  5. Cleavage and Purification: The completed PROTAC is cleaved from the resin and purified using chromatographic methods.

Technical details may vary depending on the specific ligands used and the desired properties of the final compound .

Molecular Structure Analysis

Structure: The molecular structure of PROTAC_ERRalpha consists of three main components:

The precise molecular formula and structural data can vary based on modifications made during synthesis but typically include functional groups that enhance solubility and binding affinity.

Chemical Reactions Analysis

Reactions: The primary chemical reaction involving PROTAC_ERRalpha is its interaction with estrogen receptor alpha and E3 ubiquitin ligases. Upon binding, PROTAC_ERRalpha induces a conformational change in estrogen receptor alpha, leading to its ubiquitination by recruiting E3 ligases. This process can be summarized as follows:

  1. Binding to Estrogen Receptor Alpha: The targeting ligand attaches to its specific site on estrogen receptor alpha.
  2. Recruitment of E3 Ligase: The recruiting ligand interacts with an E3 ligase.
  3. Ubiquitination and Degradation: The interaction leads to ubiquitination of estrogen receptor alpha, marking it for degradation by the proteasome.

This mechanism highlights the dual functionality of PROTACs in targeting proteins for degradation rather than merely inhibiting their function.

Mechanism of Action

The mechanism of action for PROTAC_ERRalpha involves several key steps:

  1. Target Engagement: The compound binds to estrogen receptor alpha through its targeting ligand.
  2. E3 Ligase Recruitment: Simultaneously, it recruits an E3 ubiquitin ligase via its recruiting ligand.
  3. Ubiquitination Process: This recruitment facilitates the transfer of ubiquitin molecules onto estrogen receptor alpha.
  4. Proteasomal Degradation: Following ubiquitination, estrogen receptor alpha is recognized by the proteasome and degraded.

This targeted degradation pathway allows for effective modulation of protein levels within cells, providing therapeutic benefits in conditions such as hormone-dependent cancers.

Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: Varies depending on specific ligands used but generally falls within a typical range for small molecules (approximately 400-600 g/mol).
  • Solubility: Designed to be soluble in aqueous environments to facilitate biological activity.

Chemical Properties:

  • Stability: PROTAC_ERRalpha must maintain stability under physiological conditions while remaining reactive enough to engage with target proteins.
  • pH Sensitivity: The stability and activity may vary with pH, requiring careful formulation for optimal performance.

Relevant data from studies indicate that modifications in linker length and composition can significantly affect both solubility and binding efficiency .

Applications

PROTAC_ERRalpha has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: Particularly in treating hormone-dependent breast cancers by degrading estrogen receptor alpha, thereby inhibiting tumor growth.
  • Research Tool: Used in studies focused on understanding protein degradation pathways and their roles in cellular processes.
  • Drug Development Platform: Serves as a model for developing other PROTACs targeting different proteins involved in various diseases.

The innovative approach provided by PROTAC technology opens new avenues for targeted therapy, potentially overcoming limitations associated with traditional small-molecule drugs.

Properties

Product Name

PROTAC_ERRalpha

IUPAC Name

(2S,4R)-1-((S)-2-(3-(2-(5-((Z)-4-(4-Cyano-2-(trifluoromethyl)phenoxy)-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C46H47F3N6O9S2

Molecular Weight

949.03

InChI

InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1

InChI Key

IIJORMBEWMYDEN-FRKKMCEPSA-N

SMILES

O=C([C@H]1N(C([C@@H](NC(CCOCCN(C/2=O)C(SC2=C/C3=CC=C(OC4=CC=C(C#N)C=C4C(F)(F)F)C(OC)=C3)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC5=CC=C(C6=C(C)N=CS6)C=C5

Solubility

Soluble in DMSO

Synonyms

PROTAC_ERRalpha

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.